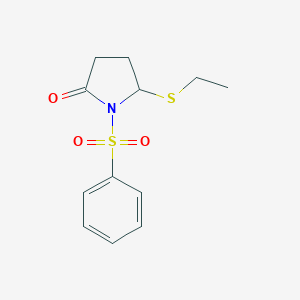
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine
Übersicht
Beschreibung
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, also known as BSOEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrrolidine family and is characterized by its unique chemical structure, which comprises a sulfonyl group, a pyrrolidine ring, and an ethylthio group.
Wirkmechanismus
The mechanism of action of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). It has also been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of various signaling pathways. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is its potential toxicity, which requires careful consideration when using it in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action in more detail to better understand its effects on oxidative stress and inflammation.
3. Developing new synthetic methods to improve the yield and purity of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine.
4. Investigating its potential as a food preservative due to its antioxidant properties.
5. Studying its potential as a cosmetic ingredient due to its anti-inflammatory and antioxidant properties.
In conclusion, 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, its potential toxicity requires careful consideration when using it in in vivo studies. There are several future directions for research on 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, including investigating its potential as a therapeutic agent, studying its mechanism of action in more detail, and developing new synthetic methods.
Wissenschaftliche Forschungsanwendungen
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is in the field of medicinal chemistry, where it has been found to exhibit potent antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120257-91-2 |
|---|---|
Produktname |
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine |
Molekularformel |
C12H15NO3S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-5-ethylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3S2/c1-2-17-12-9-8-11(14)13(12)18(15,16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI-Schlüssel |
WVGGNULLTIRBIL-UHFFFAOYSA-N |
SMILES |
CCSC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCSC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Synonyme |
5-(Ethylthio)-1-(phenylsulfonyl)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)
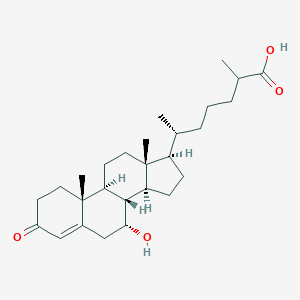
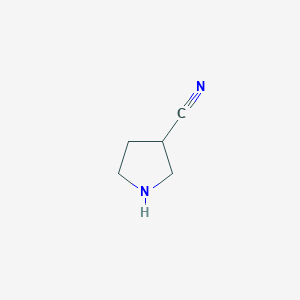
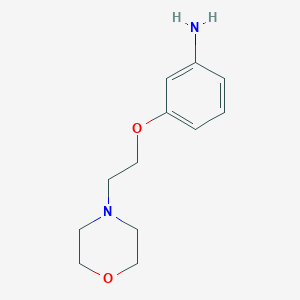
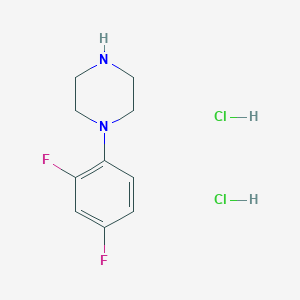
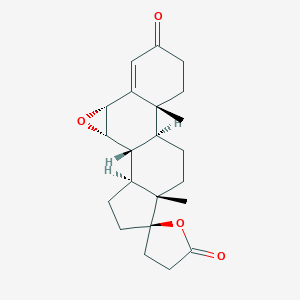
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
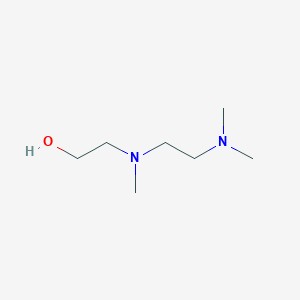
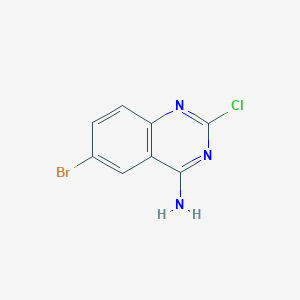
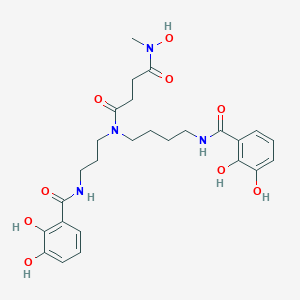
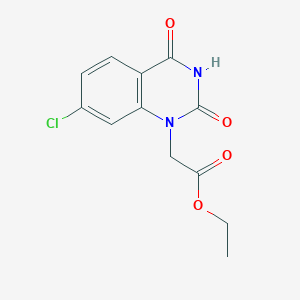
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
